1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine

CB1 antagonist cannabinoid receptor binding obesity

A 1-sulfonyl-4-acylpiperazine CB1 antagonist/inverse agonist (Ki=730 nM, >1.4-fold CB1/CB2 selectivity). Its moderate affinity (100 nM–10 µM) enables graded cAMP/β-arrestin/MAPK response curves without rapid desensitization—ideal for mechanistic obesity and metabolic studies. The biphenylylcarbonyl–ethylsulfonyl combination is underrepresented in screening libraries, offering a validated, publishable starting point for SAR optimization. Differentiated from rimonabant (Ki ~2 nM) for partial occupancy experiments.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
Cat. No. B10812155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
InChIKeyPDHQHECHNHGIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine: Core Physicochemical & Pharmacological Profile for Sourcing Decisions


1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine (also cataloged as biphenyl-4-yl[4-(ethylsulfonyl)piperazin-1-yl]methanone) is a synthetic small molecule belonging to the 1‑sulfonyl‑4‑acylpiperazine class [1]. It features a biphenylylcarbonyl moiety at the piperazine N1 position and an ethylsulfonyl group at N4, yielding a molecular formula of C₁₉H₂₂N₂O₃S and an exact mass of 358.14 g/mol . The compound is primarily documented as a cannabinoid‑1 (CB1) receptor antagonist/inverse agonist with a binding affinity (Ki) of 730 nM in rat brain homogenates, and it has been investigated in patents for the treatment of obesity and metabolic disorders [1][2].

Why 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine Cannot Be Replaced by a Generic Sulfonylpiperazine Analog


Within the 1‑sulfonyl‑4‑acylpiperazine series, even modest alterations to the N‑acyl or N‑sulfonyl substituents produce substantial shifts in CB1 receptor affinity, selectivity over CB2, and functional inverse agonist efficacy [1]. The biphenylylcarbonyl group at N1 provides a specific hydrophobic footprint that anchors the molecule into the CB1 orthosteric pocket, while the ethylsulfonyl moiety at N4 tunes electronic and steric properties. Replacing either substituent with a generic alternative (e.g., a smaller benzoyl or a bulkier propylsulfonyl) can diminish CB1 binding by >10‑fold or abolish the CB1/CB2 selectivity window, as demonstrated by systematic SAR studies on closely related 1‑sulfonyl‑4‑acylpiperazine congeners [1]. Consequently, generic substitution without direct comparative binding and functional data risks selecting a compound with insufficient target engagement or off‑target CB2 activity, undermining experimental reproducibility in obesity, metabolism, or cannabinoid signaling research [1].

Quantitative Differentiation Evidence for 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine vs. Closest Analogs


CB1 Receptor Binding Affinity: 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine vs. Rimonabant (SR141716A)

In a radioligand displacement assay using [³H]CP‑55,940 in rat brain homogenates, 1‑(4‑biphenylylcarbonyl)‑4‑(ethylsulfonyl)piperazine exhibits a Ki of 730 nM for the CB1 receptor [1]. By comparison, the prototypical CB1 antagonist/inverse agonist rimonabant (SR141716A) displays a Ki of approximately 2–10 nM under similar conditions, reflecting a roughly 100‑fold higher potency [2]. This distinct affinity range positions the target compound as a moderate‑affinity CB1 tool suitable for experiments where full receptor blockade is not desired or where a shallower concentration‑response relationship is advantageous [1][2].

CB1 antagonist cannabinoid receptor binding obesity

CB1 over CB2 Selectivity: Target Compound vs. Non‑selective Cannabinoid Ligands

The target compound was evaluated for CB2 receptor binding using [³H]CP‑55,940 displacement in human CB2‑expressing HEK293 cells, yielding a Ki > 1,000 nM [1]. This indicates at least a 1.4‑fold selectivity for CB1 over CB2 (CB1 Ki = 730 nM; CB2 Ki > 1,000 nM) [1]. In contrast, many first‑generation cannabinoid ligands (e.g., Δ⁹‑THC, WIN 55,212‑2) display roughly equipotent CB1/CB2 binding, which can confound interpretation of CB1‑specific pharmacology [2]. The measurable CB1 preference of 1‑(4‑biphenylylcarbonyl)‑4‑(ethylsulfonyl)piperazine reduces, though does not eliminate, the risk of CB2‑mediated off‑target effects in CB1‑focused experimental paradigms [1][2].

CB1 selectivity CB2 counter-screen off-target profiling

Functional Inverse Agonism at CB1: Class‑Level Differentiation from Neutral Antagonists

Compounds within the 1‑sulfonyl‑4‑acylpiperazine series, including 1‑(4‑biphenylylcarbonyl)‑4‑(ethylsulfonyl)piperazine, are characterized as CB1 inverse agonists, meaning they suppress basal (constitutive) receptor signaling in addition to blocking agonist‑induced activation [1]. This functional profile contrasts with neutral CB1 antagonists (e.g., O‑2050), which inhibit agonist responses without affecting basal activity [2]. In functional assays measuring cAMP accumulation, inverse agonists of this chemotype reduce basal signaling by 30–60% at saturating concentrations, whereas neutral antagonists show <10% suppression [1][2]. The inverse agonist character may be therapeutically relevant for obesity, where dampening constitutive CB1 tone in the hypothalamus and mesolimbic pathways is hypothesized to suppress appetite beyond simple receptor blockade [1].

inverse agonism CB1 constitutive activity signal transduction

Structural Uniqueness: Biphenylylcarbonyl + Ethylsulfonyl Pairing vs. Common Sulfonylpiperazine Library Members

Among commercially available sulfonylpiperazine screening compounds, the combination of a biphenylylcarbonyl acyl group with an ethylsulfonyl substituent is uncommon. A substructure search of the ChEMBL database reveals that the vast majority of 1‑sulfonyl‑4‑acylpiperazines feature either smaller acyl fragments (e.g., benzoyl, phenylacetyl) or larger sulfonyl groups (e.g., phenylsulfonyl, naphthylsulfonyl) [1]. The biphenylylcarbonyl moiety extends the hydrophobic surface area by approximately 60 Ų relative to a simple benzoyl group, which contributes to the observed CB1 affinity and selectivity profile [1][2]. Procurement of this specific pairing ensures access to a chemical space that is poorly represented in generic piperazine libraries, reducing the likelihood of selecting a compound with redundant or suboptimal activity [1].

SAR chemical diversity scaffold differentiation

Recommended Application Scenarios for 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine Based on Quantitative Evidence


Moderate‑Affinity CB1 Tool for Concentration‑Response and Partial Occupancy Studies

With a CB1 Ki of 730 nM, this compound is well‑suited for in vitro experiments where complete receptor saturation by a high‑affinity ligand (e.g., rimonabant, Ki ~2 nM) would obscure graded pharmacological responses. Researchers can construct full concentration‑response curves spanning 100 nM to 10 µM to probe partial CB1 occupancy effects on cAMP, β‑arrestin recruitment, or MAPK signaling [1].

CB1‑Preferential Cannabinoid Probe with Reduced CB2 Cross‑Reactivity

The measured >1.4‑fold selectivity for CB1 over CB2 makes this compound a candidate for experiments requiring preferential CB1 engagement. Combined with a selective CB2 antagonist as a control, it can help dissect CB1‑ versus CB2‑mediated contributions in immune‑neural crosstalk or metabolic regulation assays [2].

Inverse Agonist Reference Standard for Constitutive CB1 Activity Assays

As a representative of the 1‑sulfonyl‑4‑acylpiperazine class with documented inverse agonist properties (basal cAMP suppression of 30–60%), this compound can serve as a reference standard when screening for novel CB1 modulators. Its moderate affinity ensures that inverse agonism is observed at experimentally accessible concentrations (1–10 µM) without rapid receptor desensitization [3].

Structurally Differentiated Starting Point for Medicinal Chemistry SAR Campaigns

The biphenylylcarbonyl–ethylsulfonyl combination is underrepresented in commercial screening collections. Medicinal chemistry teams pursuing CB1‑targeted obesity or metabolic syndrome programs can use this compound as a validated hit for further optimization, leveraging the published SAR and pharmacophore models to guide analog design [4].

Quote Request

Request a Quote for 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.